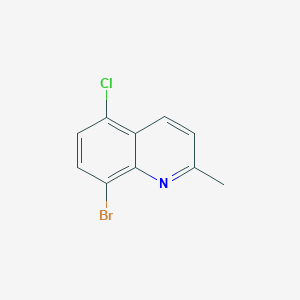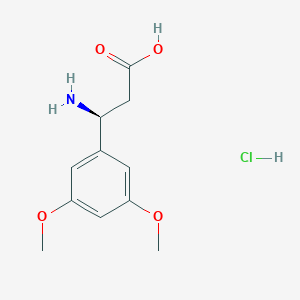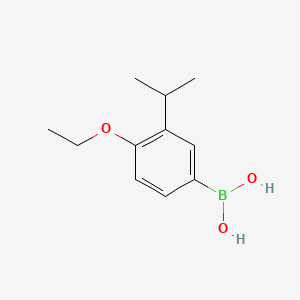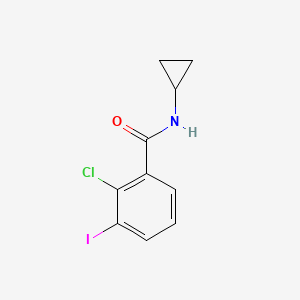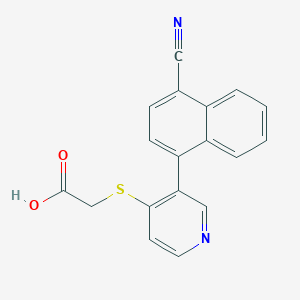
2-((3-(4-Cyanonaphthalen-1-yl)pyridin-4-yl)thio)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-(4-Cyanonaphthalen-1-yl)pyridin-4-yl)thio)acetic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a naphthalene ring, a pyridine ring, and a thioacetic acid group, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
The synthesis of 2-((3-(4-Cyanonaphthalen-1-yl)pyridin-4-yl)thio)acetic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-cyanonaphthalene with 4-bromopyridine under specific conditions to form the intermediate product. This intermediate is then reacted with thioacetic acid in the presence of a base to yield the final compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-((3-(4-Cyanonaphthalen-1-yl)pyridin-4-yl)thio)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.
Scientific Research Applications
2-((3-(4-Cyanonaphthalen-1-yl)pyridin-4-yl)thio)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Mechanism of Action
The mechanism of action of 2-((3-(4-Cyanonaphthalen-1-yl)pyridin-4-yl)thio)acetic acid involves its interaction with specific molecular targets. It is known to modulate blood or serum uric acid levels by inhibiting certain enzymes involved in uric acid production. This inhibition leads to a decrease in uric acid levels, making it a potential therapeutic agent for conditions like gout .
Comparison with Similar Compounds
2-((3-(4-Cyanonaphthalen-1-yl)pyridin-4-yl)thio)acetic acid can be compared with other similar compounds, such as:
2-(pyridin-4-yl)acetic acid: This compound has a similar pyridine ring but lacks the naphthalene and thioacetic acid groups, resulting in different chemical properties and applications.
(5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid: This compound shares the pyridine ring but has different substituents, leading to distinct biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C18H12N2O2S |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-[3-(4-cyanonaphthalen-1-yl)pyridin-4-yl]sulfanylacetic acid |
InChI |
InChI=1S/C18H12N2O2S/c19-9-12-5-6-15(14-4-2-1-3-13(12)14)16-10-20-8-7-17(16)23-11-18(21)22/h1-8,10H,11H2,(H,21,22) |
InChI Key |
XBVCFYHGVMHSGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2C3=C(C=CN=C3)SCC(=O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1H-Pyrrolo[2,3-b]pyridine, 3-(6-chloro-4-pyrimidinyl)-1-(phenylsulfonyl)-](/img/structure/B14041174.png)
